Cas no 89-59-8 (4-Chloro-1-methyl-2-nitrobenzene)

4-Chloro-1-methyl-2-nitrobenzene structure
89-59-8 structure
4-Chloro-1-methyl-2-nitrobenzene
89-59-8
C7H6ClNO2
171.581040859222
MFCD00007215
34513
87565393

4-Chloro-1-methyl-2-nitrobenzene Properties

Names and Identifiers

    • 4-Chloro-2-nitrotoluene
    • 2-Nitro-4-chlorotoluene
    • 4-Chloro-1-methyl-2-nitrobenzene
    • 1-chloro-4-methyl-3-nitrobenzene
    • 4,2-Chloronitrotoluene
    • 4-Chlor-2-nitrotoluol
    • 4-Chloro-2-Nitorotoluene
    • 4-Chloro-2-nitrotolu
    • 4-chloro-2-nitro-toluene
    • 4-chloro-nitrotoluene
    • o-Nitro-p-chlorotoluene
    • p-Chloro-o-nitrotoluene
    • Toluene,4-chloro-2-nitro
    • 4-chloro-1-methyl-2-nitro-benzene
    • Toluene,4-chloro-2-nitro-
    • Chloro-2-nitrotolu
    • Phenol, p-nitro-, mercury(II) salt
    • p-Nitrophenol mercury(II) salt
    • 1-Nitro-2-methyl-5-chlorobenzene
    • 4-Chloro-2-nit
    • 4-Cholro-2-nitroboluene
    • C-5230
    • Toluene, 4-chloro-2-nitro-
    • 4-Chloro-2-nitrotoluene, 98%
    • 89-59-8
    • NSC-5386
    • 4-Chloro-1-methyl-2-nitrobenzene #
    • D87546
    • Z381786926
    • EN300-39010
    • NSC 5386
    • MFCD00007215
    • AI3-00494
    • FT-0618043
    • AKOS004904712
    • InChI=1/C7H6ClNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H
    • Q19820040
    • SCHEMBL400340
    • 4-chlor-2-nitrotoluen
    • CCRIS 3116
    • Benzene, 4-chloro-1-methyl-2-nitro-
    • Benzene, 4-chloro-1-methyl-3-nitro-
    • NSC5386
    • AC-11284
    • EINECS 201-921-2
    • DTXSID4058994
    • 4-Chloro-1-methyl-2-nitrobenzene (ACI)
    • Toluene, 4-chloro-2-nitro- (7CI, 8CI)
    • 2-Methyl-5-chloronitrobenzene
    • 4-Chloro-2-nitro-1-methylbenzene
    • NS00003300
    • DB-024280
    • +Expand
    • MFCD00007215
    • SQFLFRQWPBEDHM-UHFFFAOYSA-N
    • 1S/C7H6ClNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
    • [O-][N+](C1C(C)=CC=C(Cl)C=1)=O

Computed Properties

  • 171.00900
  • 0
  • 0
  • 1
  • 171.009
  • 11
  • 157
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 45.8A^2

Experimental Properties

  • 3.07980
  • 45.82000
  • 1.5570 (estimate)
  • 109 mg/L (20 ºC)
  • 115°C/11mmHg(lit.)
  • 36.0 to 39.0 deg-C
  • Fahrenheit: 248 ° f
    Celsius: 120 ° c
  • Acicular crystals
  • Soluble in hot ethanol \ ether, insoluble in water
  • 1.2559

4-Chloro-1-methyl-2-nitrobenzene Security Information

  • GHS07 GHS07
  • 2
  • 6.1
  • S26-S36-S36/37/39-S61
  • III
  • R20/21/22; R36/37/38
  • Xi Xi N N
  • UN 3457 6.1/PG 3
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Keep in a cool, dry, dark place, in a sealed container or cylinder. Keep away from incompatible materials, sources of ignition, and untrained people. Safety label area. Protect container / cylinder from physical injury.
  • III
  • 36/37/38
  • Warning
  • Yes
  • 6.1

4-Chloro-1-methyl-2-nitrobenzene Customs Data

  • 2904909090
  • China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Chloro-1-methyl-2-nitrobenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Water Solvents: Dimethyl sulfoxide
Reference
Bis(dealkoxycarbonylation) of nitroarylmalonates: a facile entry to alkylated nitro aromatics
Gurjar, Mukund; Reddy, Dandepally Srinivasa; Murugaiah, Andappan; Murugaiah, Subbaiah, Synthesis, 2000, (12), 1659-1661

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  50 °C → 55 °C; 2 h, 55 °C
Reference
Conformations, equilibrium thermodynamics and rotational barriers of secondary thiobenzanilides
Kozic, Jan; Novak, Zdenek; Rimal, Vaclav; Profant, Vaclav; Kunes, Jiri; et al, Tetrahedron, 2016, 72(17), 2072-2083

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride
Reference
Synthesis of 4-halotoluene-2- and 3-sulfonic acids, and sulfonation mixtures of 4-halotoluenes by the HPLC (high performance liquid chromatography) analysis
Muramoto, Yoshirio; Asakura, Hideyuki; Suzuki, Hitomi, Kinki Daigaku Kogakubu Kenkyu Hokoku, 1991, 25, 73-9

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Urea ,  Nitric acid Solvents: Acetic anhydride
Reference
Nitration of p-chlorotoluene and p-chloroisopropylbenzene
Khan, Iftikhar A.; Manglik, Ajay K.; Sangal, S. K., Journal of the Indian Chemical Society, 1988, 65(6), 415-16

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ,  Water
Reference
Preparation of 4-halomononitrotoluenes
, Japan, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Trifluoroacetic anhydride ,  Nitric acid
1.2 Reagents: Ammonium hydroxide Solvents: Water
Reference
ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts
Fischer, Alfred; Fyles, Deborah L.; Henderson, George N.; Mahasay, Sumit Ray, Canadian Journal of Chemistry, 1986, 64(9), 1764-70

4-Chloro-1-methyl-2-nitrobenzene Raw materials

4-Chloro-1-methyl-2-nitrobenzene Preparation Products

4-Chloro-1-methyl-2-nitrobenzene Related Literature